molecular formula C14H17FN4 B4329316 (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine

(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine

Cat. No. B4329316
M. Wt: 260.31 g/mol
InChI Key: KCMCWKVVYPPGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine is a useful research compound. Its molecular formula is C14H17FN4 and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine is 260.14372472 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organofluorine Chemistry

This compound is a part of the organofluorine family . Organofluorine compounds are known for their high stability and unique properties, which make them useful in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .

Drug Development

The structure of this compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . It has been used in the development of antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.

Dipeptidyl Peptidase 4 (DPP-4) Inhibitor

The compound’s structure is similar to that of sitagliptin phosphate, an FDA-approved anti-diabetes type 2 drug . Sitagliptin phosphate is a DPP-4 inhibitor, which works by increasing the levels of incretin hormones in the body to help control blood sugar .

Neurokinin-3 Receptor Antagonist

The compound’s structure is also similar to a N-acyltriazolopiperazine neurokinin-3 receptor antagonist . This class of drugs is being researched for potential therapeutic applications in sex hormone disorders .

Antitumor Effect

A 2-aminopyrimidine/triazolopiperazine hybrid molecule with a similar structure to this compound has shown potent antitumor effects .

P2X7 Antagonists

The compound’s structure is similar to a number of P2X7 antagonists . These are being researched as drug candidates for treatment of conditions accompanied by inflammation, including rheumatoid arthritis, neuropathic and inflammatory pain .

Spectral-Luminescence Properties

The compound has unique spectral-luminescence properties due to the strong mesomeric effect of the fluorine atom . This makes it potentially useful in the development of fluorescent probes and sensors .

Acid-Base Properties

The compound has unique acid-base properties, which could be useful in various chemical reactions and syntheses .

properties

IUPAC Name

3-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c15-11-5-4-6-12(9-11)16-10-14-18-17-13-7-2-1-3-8-19(13)14/h4-6,9,16H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMCWKVVYPPGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
(3-fluorophenyl)(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.